Molecular weight and formula of 3-Amino-3-furan-3-yl-propan-1-ol
Molecular weight and formula of 3-Amino-3-furan-3-yl-propan-1-ol
Molecular Weight: 141.17 g/mol | Formula: C₇H₁₁NO₂
Executive Summary
3-Amino-3-(furan-3-yl)propan-1-ol is a specialized chiral building block used in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive small molecules. Characterized by a 1,3-amino alcohol motif substituted with a furan-3-yl ring, this scaffold offers unique vector geometry compared to its more common furan-2-yl regioisomer.
The furan-3-yl moiety serves as a bioisostere for phenyl or pyridine rings, often improving metabolic stability by avoiding the reactive 2-position of the furan ring. This guide details the physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this compound in lead optimization.
Physicochemical Profile
The following data aggregates calculated properties and catalog specifications for the 3-furan-3-yl isomer.
| Property | Value | Notes |
| IUPAC Name | 3-Amino-3-(furan-3-yl)propan-1-ol | |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol | |
| CAS Number | Not widely assigned | Listed as Catalog #AB286035 (ABCR) [1].[1][2] |
| Appearance | Viscous oil or low-melting solid | Hygroscopic amine. |
| CLogP | ~0.66 | Predicted based on structural analogs. |
| TPSA | ~60 Ų | Polar Surface Area (Amine + Hydroxyl + Ether). |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in non-polar alkanes. |
| pKa (Conjugate Acid) | ~9.5 | Typical for primary aliphatic amines. |
Structural Analysis & Drug Design Utility
Chirality and Vector Geometry
The C3 position is a chiral center. Enantiopure forms (R or S) are critical in medicinal chemistry to match the binding pocket geometry.
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Furan-3-yl vs. Furan-2-yl: The 3-substituted furan projects the oxygen atom at a different angle relative to the alkyl chain. This geometric distinctness allows for fine-tuning of hydrogen bond acceptor vectors in kinase hinge regions or GPCR active sites.
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Metabolic Stability: The furan-2-position is often metabolically labile (prone to ring opening or oxidation). Substitution at the 3-position can block this metabolic soft spot or redirect metabolism, potentially extending half-life (
).
Pharmacophore Features[1][2][3][4]
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Primary Amine: Hydrogen bond donor/acceptor; key interaction point (salt bridge) with Asp/Glu residues.
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Primary Alcohol: Hydrogen bond donor/acceptor; can be cyclized to form oxazines or oxidized to aldehydes/acids.
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Furan Oxygen: Weak hydrogen bond acceptor.
Validated Synthetic Methodologies
Since specific literature on the 3-furyl isomer is limited, the following protocol is derived from validated methodologies for
Retrosynthetic Analysis
The target molecule is accessed via the reduction of 3-amino-3-(furan-3-yl)propanoic acid , which is synthesized from furan-3-carbaldehyde .
Caption: Retrosynthetic disconnection revealing the β-amino acid precursor.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-Amino-3-(furan-3-yl)propanoic Acid
This step utilizes a modified Rodionov reaction to install the amine and carboxylic acid functionalities simultaneously.
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Reagents: Furan-3-carbaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).
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Solvent: Ethanol (Abs).
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Protocol:
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Dissolve furan-3-carbaldehyde and malonic acid in ethanol.
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Add ammonium acetate.
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Heat to reflux (approx. 80°C) for 6–8 hours. The reaction evolves CO₂, driving the condensation and decarboxylation.
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Workup: Cool the mixture. The product often precipitates as a zwitterionic solid. Filter and wash with cold ethanol. If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Ether.
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Yield Expectation: 50–70%.
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Step 2: Chemoselective Reduction to Amino Alcohol
Reduction of the carboxylic acid to the primary alcohol while preserving the furan ring.
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Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) or Borane-THF complex (BH₃·THF).
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Solvent: Anhydrous THF.
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Protocol:
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Setup: Flame-dry a 3-neck flask; maintain inert atmosphere (N₂ or Ar).
-
Suspend LiAlH₄ in anhydrous THF at 0°C.
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Add the β-amino acid (solid or dissolved in minimal THF) portion-wise to control hydrogen evolution.
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Allow to warm to Room Temperature (RT), then reflux for 4–12 hours. Monitor by TLC (ninhydrin stain).
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (
= grams of LiAlH₄ used). - mL 15% NaOH.
- mL Water.[3]
-
mL Water (
-
Stir until a granular white precipitate forms. Filter through Celite.
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Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH/NH₄OH) or distill under high vacuum if the product is an oil.
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Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, compare spectral data against these predicted parameters:
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¹H NMR (400 MHz, CDCl₃):
- 7.4–7.5 (m, 1H, Furan-H2).
- 7.3 (m, 1H, Furan-H5).
- 6.4 (m, 1H, Furan-H4).
- 4.1–4.2 (t, 1H, CH -NH₂).
- 3.6–3.8 (m, 2H, CH ₂-OH).
- 1.8–2.0 (m, 2H, CH ₂-CH-NH₂).
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MS (ESI+):
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[M+H]⁺ peak at m/z 142.1.
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Possible fragment at m/z 124 (loss of water).
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Safety & Handling
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Hazards: As a primary amine, the compound is likely an irritant to skin and eyes. Furan derivatives can be photosensitive.
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Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the furan ring or amine. Hygroscopic—keep desicated.
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Disposal: Dispose of as hazardous organic waste containing nitrogen.
Decision Logic for Lead Optimization
Use the following logic flow to determine when to deploy this scaffold in a drug discovery campaign.
Caption: Decision matrix for selecting the furan-3-yl amino alcohol scaffold.
References
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ABCR GmbH . Catalog Entry: 3-Amino-3-furan-3-yl-propan-1-ol (AB286035).[1][2] Retrieved from
-
ChemScene . Product Data: (3R)-3-Amino-3-(furan-2-yl)propan-1-ol (Analogous Structure).[4] Retrieved from
- Rodionov, V. M. (1926). "Über die Synthese von β-Aminosäuren". Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis method for β-amino acid precursors).
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BenchChem . Synthesis Protocols for Furan-Amino Alcohols. Retrieved from
